molecular formula C17H9Cl2F3N2O2 B11519621 4-{(E)-2-[5-(3,5-dichlorophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one

4-{(E)-2-[5-(3,5-dichlorophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B11519621
M. Wt: 401.2 g/mol
InChI Key: ROBRWJXQMOGKHU-OWOJBTEDSA-N
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Description

This compound is a mouthful, so let’s break it down. It’s a pyrimidinone derivative with an interesting structure. Here’s a brief introduction:

    Name: 4-{(E)-2-[5-(3,5-dichlorophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one

Preparation Methods

Synthetic Routes:

    One-Pot Synthesis:

    Other Routes:

Industrial Production:

  • While not widely used industrially, research labs and pharmaceutical companies may synthesize this compound for specific applications.

Chemical Reactions Analysis

    Common Reagents and Conditions:

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science:

    Biological Studies:

Mechanism of Action

Comparison with Similar Compounds

    Similar Compounds:

Remember, this compound’s potential lies in its versatility and intriguing structure Researchers continue to explore its applications across various fields

Properties

Molecular Formula

C17H9Cl2F3N2O2

Molecular Weight

401.2 g/mol

IUPAC Name

4-[(E)-2-[5-(3,5-dichlorophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C17H9Cl2F3N2O2/c18-10-5-9(6-11(19)7-10)14-4-3-13(26-14)2-1-12-8-15(17(20,21)22)24-16(25)23-12/h1-8H,(H,23,24,25)/b2-1+

InChI Key

ROBRWJXQMOGKHU-OWOJBTEDSA-N

Isomeric SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=CC3=NC(=O)NC(=C3)C(F)(F)F

Origin of Product

United States

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